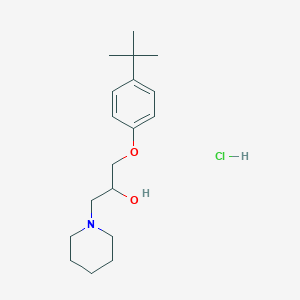

1-(4-Tert-butylphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride

説明

1-(4-Tert-butylphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride is a synthetic organic compound characterized by a phenoxy group substituted with a tert-butyl moiety at the para position, linked to a propan-2-ol backbone bearing a piperidin-1-yl group. The hydrochloride salt enhances its solubility and stability. Its tert-butylphenoxy group and piperidine moiety are critical for interactions with biological systems, such as enzymatic metabolism and receptor binding .

特性

IUPAC Name |

1-(4-tert-butylphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO2.ClH/c1-18(2,3)15-7-9-17(10-8-15)21-14-16(20)13-19-11-5-4-6-12-19;/h7-10,16,20H,4-6,11-14H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNMMSSFNXINHLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC(CN2CCCCC2)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

Compounds with similar structures have been shown to target theHistamine H3 Receptor and Monoamine Oxidase B . These targets play crucial roles in neurotransmission and neurodegeneration, respectively.

Mode of Action

Based on its structural similarity to other compounds, it may act as an antagonist at the histamine h3 receptor and an inhibitor of monoamine oxidase b. This means it could prevent the normal function of these targets, leading to changes in cellular activity.

生物活性

1-(4-Tert-butylphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride, with the CAS number 156185-63-6, is a compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.

The chemical formula of 1-(4-Tert-butylphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride is C13H25NO3, with a molecular weight of 243.34 g/mol. The compound features a piperidine moiety, which is often associated with various biological activities, including anti-inflammatory and analgesic effects.

1. Anti-inflammatory Activity

Research indicates that compounds containing piperidine structures often exhibit anti-inflammatory properties. For instance, studies have shown that derivatives of piperidine can inhibit the release of pro-inflammatory cytokines such as IL-1β in LPS/ATP-stimulated macrophages .

2. Antitumor Activity

Piperidine derivatives have been evaluated for their anticancer potential. A study highlighted that certain piperidine-based compounds demonstrated significant cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

3. Neuroprotective Effects

There is emerging evidence that piperidine derivatives may possess neuroprotective properties. For example, compounds similar to 1-(4-Tert-butylphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride have been shown to mitigate neuroinflammation and promote neuronal survival in models of neurodegenerative diseases .

The biological activity of 1-(4-Tert-butylphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride is believed to involve several mechanisms:

- NLRP3 Inhibition : Some studies suggest that this compound may inhibit the NLRP3 inflammasome, leading to reduced IL-1β release and pyroptosis in immune cells .

- Antioxidant Activity : Piperidine derivatives are known to exhibit antioxidant properties, which can protect cells from oxidative stress and inflammation .

- Modulation of Signal Transduction Pathways : The compound may influence various signaling pathways involved in inflammation and cell survival, potentially through interactions with specific receptors or enzymes.

Research Findings and Case Studies

A detailed investigation into the biological activities of 1-(4-Tert-butylphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride reveals promising results:

類似化合物との比較

Key Observations :

- tert-Butyl vs. The isopropyl analog has lower logP (~2.8) and faster clearance.

- Adamantyl Substituent (Compound ) : The tricyclic adamantyl group confers exceptional metabolic stability due to its rigid, bulky structure, making it resistant to cytochrome P450 (CYP)-mediated oxidation.

- Chloro-Methyl Group (Compound ) : The electron-withdrawing chlorine atom may redirect metabolic pathways toward hydroxylation or dehalogenation, altering toxicity profiles .

Physicochemical Properties

- Solubility : The hydrochloride salt improves aqueous solubility compared to the free base. However, the tert-butyl group reduces solubility in polar solvents.

- Lipophilicity: Estimated logP (octanol-water) for the target compound is ~3.5, higher than the isopropyl analog (logP ~2.8) and the adamantyl derivative (logP ~5.0) .

- Stability : The tert-butyl group is prone to oxidative metabolism, whereas adamantyl and chloro-methyl substituents enhance stability under acidic conditions .

Metabolic Pathways and Enzymatic Interactions

- Target Compound : In vitro studies on DL76 (a structural analog) show that CYP2C19 mediates oxidation of the tert-butyl group to form primary alcohols or carboxylic acids . This aligns with in silico predictions, suggesting similar pathways for the target compound.

- Chloro-Methyl Analog (Compound ) : Chlorine substitution may reduce CYP affinity, favoring Phase II conjugation (e.g., glucuronidation) over oxidation .

Pharmacological and Toxicological Considerations

While direct data on the target compound are scarce, insights from analogs suggest:

- Activity : The piperidine moiety may interact with adrenergic or histaminergic receptors, as seen in related β-blockers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。